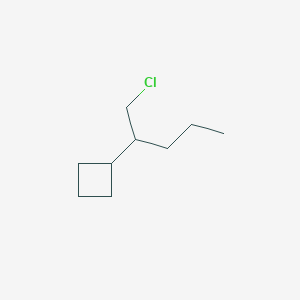

(1-Chloropentan-2-yl)cyclobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H17Cl |

|---|---|

Molecular Weight |

160.68 g/mol |

IUPAC Name |

1-chloropentan-2-ylcyclobutane |

InChI |

InChI=1S/C9H17Cl/c1-2-4-9(7-10)8-5-3-6-8/h8-9H,2-7H2,1H3 |

InChI Key |

TXJQDMFIOHQPLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCl)C1CCC1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Chloropentan 2 Yl Cyclobutane

Elimination Reactions (E1/E2 Pathways)

Elimination reactions, which lead to the formation of alkenes, are often in competition with nucleophilic substitution. uci.edu The two primary mechanisms are the unimolecular E1 and the bimolecular E2 pathways. amazonaws.com

For a secondary alkyl halide like (1-chloropentan-2-yl)cyclobutane, substitution and elimination are competing processes. masterorganicchemistry.com The outcome is largely determined by the function of the reagent as a nucleophile versus a base. Strong, sterically hindered bases, such as potassium tert-butoxide, strongly favor E2 elimination over substitution. msu.educhemistrysteps.com This is because their bulk makes it difficult to act as a nucleophile at the sterically shielded carbon center, but they can readily abstract a proton from a less hindered β-carbon.

Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide (B78521) or ethoxide) will lead to a mixture of SN2 and E2 products. masterorganicchemistry.com Higher reaction temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a positive entropy change. masterorganicchemistry.com

The E1 reaction competes with the SN1 reaction and proceeds through the same carbocation intermediate. masterorganicchemistry.com After the carbocation is formed, a weak base (often the solvent) can abstract a β-proton to form an alkene. E1 reactions are favored by the use of weak bases and polar protic solvents. uci.edu

E2 elimination from this compound can potentially form several different alkene isomers, raising issues of regioselectivity and stereoselectivity. The abstraction of a β-proton can occur from the pentyl chain or the cyclobutane (B1203170) ring.

According to Zaitsev's rule , elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene. amazonaws.comchemistrysteps.com In this case, removal of a proton from the C1 position of the pentyl chain would lead to a trisubstituted alkene, which would be the predicted major product under thermodynamic control with a small, strong base. uci.edu

However, the use of a sterically hindered base, like potassium tert-butoxide, would favor the formation of the Hofmann product —the less substituted alkene. chemistrysteps.com This would result from the abstraction of a proton from the terminal methyl group of the pentyl chain, which is sterically more accessible.

The stereochemistry of the E2 reaction is also highly specific, requiring an anti-periplanar arrangement of the β-hydrogen and the leaving group (chlorine). amazonaws.commsu.edu This means the H and Cl atoms must be in the same plane and on opposite sides of the C-C bond. The conformational requirements of the cyclobutane ring and the rotamers of the pentyl chain will dictate which β-hydrogens can achieve this geometry, thus influencing the product distribution. For cyclic systems, this often means the hydrogen and leaving group must be in a trans-diaxial orientation, a constraint that significantly impacts the regiochemical outcome in substituted cycloalkanes. libretexts.orglibretexts.org

Table 2: Potential Alkene Products from E2 Elimination of this compound This table illustrates the potential regiochemical outcomes based on established elimination rules.

| Product Name (Systematic) | Alkene Substitution | Favored by |

|---|---|---|

| (1-(Pentan-2-en-2-yl))cyclobutane | Trisubstituted | Zaitsev Rule (small, strong base) |

| (1-(Pentan-1-en-2-yl))cyclobutane | Disubstituted | Hofmann Rule (bulky, strong base) |

| 1-Pentylcyclobut-1-ene | Trisubstituted | Zaitsev Rule (if H/Cl anti-periplanar) |

Rearrangement Processes

Carbocationic intermediates derived from this compound are prone to rearrangements that alleviate ring strain and lead to more stable carbocations.

Cyclobutane Ring Expansion Induced by Carbocation Intermediates

The formation of a carbocation on the carbon adjacent to the cyclobutane ring, typically through the loss of the chloride ion in a polar solvent, initiates a ring expansion process. The inherent strain of the cyclobutane ring, with bond angles of approximately 90° instead of the ideal 109.5° for sp³ hybridized carbons, provides a strong driving force for this rearrangement. youtube.com

The mechanism involves the migration of a C-C bond from the cyclobutane ring to the carbocation center. This concerted process results in the formation of a more stable cyclopentyl carbocation. chemistrysteps.commasterorganicchemistry.comyoutube.com The relief of ring strain and the transition from a secondary carbocation to a more stable secondary or even tertiary carbocation (if subsequent shifts occur) make this a thermodynamically favorable process. youtube.comchemistrysteps.com For instance, the hydrolysis of a (chloromethyl)cyclobutane derivative leads to a cyclopentanol product, demonstrating the facility of this ring expansion. chemistrysteps.com

The general mechanism can be depicted as follows:

Carbocation Formation: The C-Cl bond breaks, forming a secondary carbocation.

Ring Expansion: A bond from the cyclobutane ring migrates to the positively charged carbon, expanding the ring to a five-membered cyclopentane ring and relocating the positive charge. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: A nucleophile, such as water in hydrolysis reactions, attacks the new carbocation center to yield the final product. chemistrysteps.com

Hydride and Alkyl Shifts in Strained Systems

In addition to ring expansion, the carbocation intermediates of this compound can undergo 1,2-hydride and 1,2-alkyl shifts. These rearrangements occur to produce a more stable carbocation. masterorganicchemistry.comlibretexts.org The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.orgreddit.com

Hydride Shift: A hydrogen atom from an adjacent carbon atom can migrate with its pair of bonding electrons to the carbocation center. This is likely to occur if it results in the formation of a more stable carbocation, for example, converting a secondary carbocation to a tertiary one. libretexts.orgreddit.com

Alkyl Shift: If no hydride is available to shift for stabilization, an alkyl group (in this case, a part of the pentyl chain) can migrate. masterorganicchemistry.comreddit.com In the context of this compound, after the initial ring expansion to a cyclopentane system, further hydride or alkyl shifts can occur within the newly formed ring and the attached side chain to achieve the most stable carbocation before nucleophilic attack. youtube.comlibretexts.org

The propensity for these shifts is particularly high in strained ring systems where rearrangements can lead to significant stabilization. youtube.com

Metal-Catalyzed Transformations of this compound

The chlorine atom in this compound serves as a handle for various metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-hydrogen bonds.

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck, Sonogashira)

Secondary alkyl chlorides like this compound can participate in several important cross-coupling reactions, although they are generally less reactive than their bromide or iodide counterparts. nih.govnih.gov

Suzuki Coupling: This reaction pairs the alkyl halide with an organoboron reagent in the presence of a palladium or nickel catalyst. nih.govresearchgate.net For unactivated secondary alkyl chlorides, specific nickel-based catalyst systems have been developed that facilitate the reaction under mild conditions. nih.govaminer.org These methods often show good functional group tolerance. nih.gov

Negishi Coupling: This involves the reaction of the alkyl chloride with an organozinc reagent, typically catalyzed by a palladium or nickel complex. The in-situ formation of organozinc halides from the corresponding alkyl halide and zinc can be a viable pathway. nih.gov

Heck and Sonogashira Couplings: While traditionally used for aryl and vinyl halides, advancements have extended the scope of these reactions. However, the use of secondary alkyl chlorides in Heck (coupling with an alkene) and Sonogashira (coupling with a terminal alkyne) reactions is less common and often requires specialized catalytic systems to overcome challenges like β-hydride elimination.

The table below summarizes the general conditions for these cross-coupling reactions with secondary alkyl chlorides.

| Reaction | Coupling Partner | Catalyst | General Conditions |

| Suzuki | Organoboron Reagent | Ni or Pd complexes | Mild temperature, base |

| Negishi | Organozinc Reagent | Ni or Pd complexes | Anhydrous solvent |

| Heck | Alkene | Pd complexes | Base, polar aprotic solvent |

| Sonogashira | Terminal Alkyne | Pd/Cu complexes | Base, amine solvent |

Reductive Dehalogenation Strategies

Reductive dehalogenation replaces the chlorine atom with a hydrogen atom, effectively converting the alkyl chloride to an alkane. wikipedia.org Several methods are available for this transformation.

Metal-Based Reductants: Zinc powder in the presence of an amine additive or in aqueous ammonium chloride has been shown to effectively reduce alkyl chlorides to the corresponding hydrocarbons at room temperature. nih.govpsu.edu This method is advantageous due to its low cost and use of aqueous media. psu.edu

Hydride Reagents: Strong hydride reagents like lithium aluminum hydride can achieve reductive dehalogenation, sometimes proceeding through a radical mechanism when initiated by light. rsc.org

Catalytic Hydrogenolysis: This method involves the use of a transition metal catalyst (e.g., palladium on carbon) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like formic acid. wikipedia.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the reduction of unactivated alkyl chlorides under mild conditions. organic-chemistry.orgresearchgate.net These systems often use a photosensitizer, a sacrificial electron donor, and a hydrogen atom source. organic-chemistry.org

Radical Reactions Involving the Chlorinated Moiety

The carbon-chlorine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical, which can then participate in various reactions. wikipedia.org

The initiation of radical formation can be achieved through:

Thermal or Photochemical Initiation: Heat or UV light can induce the homolysis of the C-Cl bond or a radical initiator. ucalgary.cayoutube.com

Radical Initiators: Compounds like AIBN (azobisisobutyronitrile) or peroxides can be used to generate radicals that then abstract the chlorine atom. organic-chemistry.org

Once formed, the alkyl radical can undergo several propagation steps, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor, such as a tin hydride or a silane, leading to the dehalogenated product in a chain reaction. organic-chemistry.org

Addition to π Systems: The radical can add to alkenes or alkynes, forming a new C-C bond and another radical species.

Termination of the radical chain occurs through the combination of any two radical species in the reaction mixture. ucalgary.cayoutube.com Radical dehalogenation is a key process and can be achieved using various reagents, including those based on tin, silicon, or through photoredox catalysis. organic-chemistry.org

Stereochemical Aspects of 1 Chloropentan 2 Yl Cyclobutane

Chirality and Stereoisomerism in (1-Chloropentan-2-yl)cyclobutane

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. The study of these isomers is crucial as different stereoisomers can exhibit distinct biological activities and physical properties.

Identification of Chiral Centers and Potential Diastereomers

A chiral center is an atom, typically carbon, that is bonded to four different groups, leading to non-superimposable mirror images called enantiomers. askfilo.comyoutube.com In the molecule this compound, two such chiral centers can be identified:

C1 of the pentane (B18724) chain: This carbon is attached to a chlorine atom, a hydrogen atom, the C2 of the pentane chain, and a hydrogen atom. However, looking at the full structure, the C1 carbon is attached to a chlorine atom, a hydrogen atom, the rest of the pentyl group (specifically C2), and the cyclobutyl group is attached to C2. The chiral centers are the carbon atom on the cyclobutane (B1203170) ring attached to the pentyl group and the C2 of the pentane chain.

C2 of the pentane chain: This carbon is bonded to a hydrogen atom, a chloromethyl group (-CH2Cl), a propyl group (-CH2CH2CH3), and the cyclobutyl group.

The carbon atom of the cyclobutane ring bonded to the pentan-2-yl group: This carbon is attached to the pentan-2-yl group, a hydrogen atom, and two different paths around the cyclobutane ring.

The presence of two chiral centers means that the number of possible stereoisomers is 2^n, where n is the number of chiral centers. In this case, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers.

Table 1: Analysis of Chiral Centers in this compound

| Chiral Center | Attached Groups |

| Carbon-2 of the pentane chain | 1. Hydrogen (H) 2. Chloromethyl group (-CH2Cl) 3. Propyl group (-CH2CH2CH3) 4. Cyclobutyl group |

| Carbon-1 of the cyclobutane ring | 1. The (1-chloropentan-2-yl) group 2. Hydrogen (H) 3. Carbon-2 of the cyclobutane ring 4. Carbon-4 of the cyclobutane ring |

Conformational Analysis of the Cyclobutane Ring and Pentane Chain

The three-dimensional structure of this compound is not static, with both the cyclobutane ring and the pentane chain undergoing conformational changes.

Cyclobutane Ring: A planar cyclobutane ring would have significant angle strain due to bond angles of 90° instead of the ideal 109.5° for sp3 hybridized carbons, and considerable torsional strain from eclipsed hydrogens. libretexts.orgdalalinstitute.com To alleviate this strain, cyclobutane and its derivatives adopt a puckered or "butterfly" conformation. libretexts.orgdalalinstitute.com This puckering slightly decreases the bond angles but significantly reduces the torsional strain. libretexts.org The substituent on the cyclobutane ring can occupy either an axial or an equatorial position, with the equatorial position generally being more stable for larger groups to minimize steric hindrance. acs.orgnih.gov

Pentane Chain: The acyclic pentane chain also exhibits conformational isomerism due to rotation around its carbon-carbon single bonds. The most stable conformations minimize steric repulsion between bulky groups. The key conformations are:

Anti conformation: The largest groups are 180° apart, which is the most stable arrangement. youtube.com

Gauche conformation: The largest groups are 60° apart, leading to some steric strain. youtube.comlumenlearning.com

Stereocontrol in Synthetic Routes

The synthesis of specific stereoisomers of this compound requires stereocontrolled methods. The development of such synthetic routes is a significant area of research in organic chemistry. nih.govcalstate.edu

Enantioselective Catalysis and Asymmetric Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often achieved using chiral catalysts or auxiliaries. researchgate.netnih.govacs.org For the synthesis of chiral cyclobutane derivatives, several strategies have been developed:

Asymmetric [2+2] Cycloadditions: These reactions are a powerful tool for constructing cyclobutane rings. chemistryviews.orgnih.gov The use of chiral catalysts can induce enantioselectivity, leading to the preferential formation of one enantiomer. chemistryviews.orgnih.gov

Catalytic Asymmetric Cross-Coupling: Recent methods involve the asymmetric cross-coupling of cyclobutenes with various reagents, initiated by rhodium-catalyzed asymmetric carbometallation, to produce stereodefined cyclobutanes. nih.gov

Kinetic Resolution: This process can be used to separate a racemic mixture of cyclobutane derivatives. Biocatalytic methods are often employed for this purpose. nih.govresearchgate.net

While specific methods for this compound are not detailed in the literature, these general approaches for synthesizing chiral cyclobutanes could be adapted. nih.govcaltech.eduthieme-connect.de

Diastereoselective Reactions and Product Ratios

Diastereoselective reactions aim to form one diastereomer in preference to others. In the context of synthesizing substituted cyclobutanes, diastereoselectivity is crucial for controlling the relative stereochemistry of multiple chiral centers. nih.govrsc.org For example, the Michael addition onto cyclobutenes has been shown to be a diastereoselective method for synthesizing N-heterocycle substituted cyclobutanes. nih.gov The reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis alcohol. acs.org The diastereomeric ratio of the products is influenced by factors such as the nature of the reactants, the catalyst used, and the reaction conditions. rsc.orgnih.govbeilstein-journals.org

Stereochemical Outcomes of Reactivity Pathways

The stereochemistry of this compound will influence the outcome of its chemical reactions, particularly those occurring at the chiral centers. The reactivity of this molecule is largely dictated by the chloroalkane functional group.

Nucleophilic substitution reactions are primary examples where the stereochemical outcome is significant. studysmarter.co.uk

SN2 Reactions: In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (chlorine) from the side opposite to the leaving group (backside attack). ochemtutor.com This leads to an inversion of configuration at that chiral center. youtube.com If the starting material is a single enantiomer of this compound, the SN2 reaction at the C1 position would yield a product with the opposite stereochemical configuration at that center.

SN1 Reactions: An SN1 reaction proceeds through a planar carbocation intermediate. vedantu.com The nucleophile can then attack this flat intermediate from either face with equal probability. youtube.comlibretexts.org If the reaction occurs at a chiral center, this results in the formation of a racemic mixture of both possible enantiomers at that center. studysmarter.co.ukvedantu.com

Elimination reactions can also be influenced by the stereochemistry of the starting material, often following specific stereochemical requirements, such as an anti-periplanar arrangement of the leaving group and the proton to be removed.

Inversion, Retention, and Racemization in Nucleophilic Substitutions

Nucleophilic substitution reactions at the chiral center of this compound can proceed through different mechanisms, primarily S_N_1 and S_N_2, each with distinct stereochemical consequences.

The S_N_2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). This backside attack leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. masterorganicchemistry.com If the starting material is a single enantiomer of this compound, the S_N_2 reaction will produce a single enantiomer of the product with the opposite configuration. For instance, if the (R)-enantiomer undergoes an S_N_2 reaction, the product will have the (S)-configuration. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com

Conversely, the S_N_1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. masterorganicchemistry.comlibretexts.org The planarity of this intermediate allows the nucleophile to attack from either face with roughly equal probability. This results in a mixture of products, one with retention of the original configuration and one with inversion. masterorganicchemistry.comlibretexts.org If the reaction starts with an enantiomerically pure sample of this compound, the S_N_1 reaction will lead to a nearly racemic mixture of the product, meaning both enantiomers are present in approximately equal amounts. masterorganicchemistry.com

The choice between the S_N_1 and S_N_2 pathway is influenced by factors such as the nature of the solvent, the strength of the nucleophile, and the stability of the carbocation. For a secondary halide like this compound, both mechanisms are possible. A strong nucleophile and a polar aprotic solvent will favor the S_N_2 pathway, leading to inversion. A weak nucleophile and a polar protic solvent will favor the S_N_1 pathway, leading to racemization.

| Reaction Mechanism | Stereochemical Outcome | Key Features |

| S_N_2 | Inversion of configuration | Concerted, one-step mechanism; backside attack by the nucleophile. masterorganicchemistry.com |

| S_N_1 | Racemization (inversion + retention) | Stepwise mechanism via a planar carbocation intermediate. masterorganicchemistry.comlibretexts.org |

Stereospecificity of Elimination Reactions

Elimination reactions of this compound, particularly the E2 (Elimination Bimolecular) reaction, are highly stereospecific. The stereochemistry of the resulting alkene is dictated by the stereochemistry of the starting alkyl halide. libretexts.org

The E2 mechanism requires a specific spatial arrangement of the proton being removed and the leaving group; they must be in an anti-periplanar conformation. chemistrysteps.comchemistrysteps.com This means that the hydrogen atom on the carbon adjacent to the carbon bearing the chlorine (the β-carbon) and the chlorine atom must be in the same plane and oriented in opposite directions (180° dihedral angle).

In the case of this compound, there are two β-carbons from which a proton can be abstracted: C1 of the pentyl chain and the carbon of the cyclobutane ring attached to the chiral center. The geometry of the cyclobutane ring will influence the ability of the C-H bonds to align in an anti-periplanar fashion with the C-Cl bond.

If there is only one β-hydrogen that can achieve this anti-periplanar arrangement, the E2 reaction will be stereospecific, yielding a single stereoisomer of the alkene product. chemistrysteps.comchemistrysteps.comkhanacademy.org If there are multiple β-hydrogens that can adopt this conformation, the reaction becomes stereoselective, with the major product being the more stable alkene (usually the E-isomer, or the more substituted alkene). chemistrysteps.comkhanacademy.org

The specific stereoisomer of this compound will determine the possible conformations and thus the stereochemical outcome of the E2 reaction. Drawing Newman projections can help visualize the required anti-periplanar geometry and predict the resulting alkene's stereochemistry. chemistrysteps.com

| Reaction | Requirement | Stereochemical Outcome |

| E2 Elimination | Anti-periplanar arrangement of β-H and leaving group | Stereospecific: the stereochemistry of the product is determined by the stereochemistry of the reactant. libretexts.orgkhanacademy.org |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The proton NMR (¹H NMR) spectrum of (1-Chloropentan-2-yl)cyclobutane is predicted to exhibit a series of distinct signals, each corresponding to a unique proton environment. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electron density around the proton. Electronegative atoms, like chlorine, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

The protons on the carbon bearing the chlorine atom (C1') are expected to be the most downfield in the pentyl chain, likely appearing in the range of 3.5-3.7 ppm. The proton at the junction of the chain and the ring (C2') would also be shifted downfield due to the influence of the adjacent chlorine and the cyclobutyl group. The protons of the cyclobutane (B1203170) ring typically show complex splitting patterns and appear at a chemical shift that is unusually high compared to other cycloalkanes, around 1.9-2.0 ppm for the unsubstituted ring. nih.govresearchgate.net The presence of the chloropentyl substituent would induce further shifts.

Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of NMR signals into multiplets. This coupling provides valuable information about the connectivity of atoms. For instance, the signal for the C1' protons would likely be a doublet, being split by the single proton on C2'. The terminal methyl group (C5') protons would appear as a triplet, split by the adjacent methylene (C4') protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted data based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂Cl (C1') | 3.5 - 3.7 | Doublet of doublets (dd) |

| -CH(cyclobutyl)- (C2') | 2.0 - 2.4 | Multiplet (m) |

| -CH₂- (C3') | 1.4 - 1.8 | Multiplet (m) |

| -CH₂- (C4') | 1.3 - 1.5 | Multiplet (m) |

| -CH₃ (C5') | 0.9 - 1.0 | Triplet (t) |

| Cyclobutane ring -CH- | 1.8 - 2.3 | Multiplet (m) |

| Cyclobutane ring -CH₂- | 1.7 - 2.1 | Multiplet (m) |

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.

For this compound, the carbon atom bonded to the chlorine atom (C1') is expected to have the most downfield chemical shift in the aliphatic region, typically in the range of 40-50 ppm. The carbons of the cyclobutane ring are known to resonate at an unusually shielded (upfield) position compared to other cycloalkanes, with unsubstituted cyclobutane appearing at 22.4 ppm. docbrown.info The attachment of the chloropentyl group will deshield the attached carbon of the ring and influence the shifts of the other ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shift ranges. oregonstate.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₂Cl (C1') | 40 - 50 |

| -C H(cyclobutyl)- (C2') | 45 - 55 |

| -C H₂- (C3') | 28 - 35 |

| -C H₂- (C4') | 20 - 25 |

| -C H₃ (C5') | 10 - 15 |

| Cyclobutane ring -C H- | 35 - 45 |

| Cyclobutane ring -C H₂- (adjacent to substituent) | 25 - 35 |

| Cyclobutane ring -C H₂- (remote from substituent) | 20 - 25 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in a COSY spectrum connect the signals of protons that are on adjacent carbons. This would be used to trace the connectivity of the entire pentyl chain and to establish the relationships between protons on the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, allowing for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly powerful for establishing connectivity across quaternary carbons or between different parts of a molecule. For this compound, HMBC would be essential to confirm the connection between the pentyl chain and the cyclobutane ring by showing correlations between, for example, the C2' proton and the carbons of the cyclobutane ring, and vice versa.

Cyclobutane and its derivatives are not planar but exist in a puckered conformation to relieve torsional strain. libretexts.org This puckering is a dynamic process. Variable temperature (VT) NMR studies can provide insight into such dynamic processes. rsc.orgresearchgate.net By recording NMR spectra at different temperatures, it is possible to study conformational changes. At low temperatures, the interconversion between different puckered conformations of the cyclobutane ring may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for axial and equatorial protons. This would provide valuable data on the energy barriers of ring puckering and the preferred conformation of the chloropentyl substituent relative to the ring. aip.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

The IR spectrum of this compound would be characterized by absorptions corresponding to the vibrations of its constituent parts.

C-H Stretching: The C-H bonds of the alkane chain and the cyclobutane ring will show strong stretching vibrations in the region of 2850-3000 cm⁻¹. uomustansiriyah.edu.iq

C-Cl Stretching: The presence of the chloroalkane functional group is identified by the C-Cl stretching vibration. This absorption typically appears in the fingerprint region of the spectrum, between 850 and 550 cm⁻¹. orgchemboulder.comresearchgate.net The exact position can be influenced by the conformation of the molecule.

Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic vibrational modes. These include CH₂ scissoring (bending) vibrations around 1450 cm⁻¹ and ring deformation or "puckering" modes at lower frequencies, often below 1000 cm⁻¹. docbrown.infodtic.mil For instance, a C₄ ring deformation vibration has been noted around 898 cm⁻¹. docbrown.info

Table 3: Predicted Characteristic IR Absorption Bands for this compound Predicted data based on characteristic group frequencies.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkane (chain and ring) | 2850 - 3000 | Strong |

| CH₂ Bend (Scissoring) | Alkane (chain and ring) | ~1450 - 1470 | Medium |

| C-Cl Stretch | Chloroalkane | 550 - 850 | Medium to Strong |

| Cyclobutane Ring Deformation | Cyclobutane | ~900 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry stands as a pivotal analytical technique in the structural elucidation of novel chemical entities. For the compound this compound, mass spectrometry provides indispensable information regarding its molecular weight and elemental composition, and offers profound insights into its structural architecture through the analysis of its fragmentation patterns. The ionization of this compound, typically through electron impact (EI), results in the formation of a molecular ion (M⁺˙) which subsequently undergoes a series of fragmentation processes. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of this compound. By measuring the m/z value of the molecular ion to several decimal places, HRMS can distinguish between ions of the same nominal mass but different elemental compositions.

The molecular formula of this compound is C₉H₁₇Cl. The presence of chlorine, which has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), results in a characteristic isotopic pattern for the molecular ion peak. youtube.comlibretexts.org The spectrum will exhibit two peaks, the M⁺˙ peak corresponding to the molecule containing ³⁵Cl and the M+2 peak for the molecule with ³⁷Cl, separated by two m/z units, with a relative intensity ratio of approximately 3:1. youtube.comlibretexts.org

The predicted exact masses for the molecular ions are calculated as follows:

| Ion | Formula | Predicted Exact Mass (Da) |

| [M]⁺˙ | C₉H₁₇³⁵Cl | 160.1019 |

| [M+2]⁺˙ | C₉H₁₇³⁷Cl | 162.0989 |

This high-precision measurement allows for the confident assignment of the molecular formula, a critical first step in the structural characterization of the compound.

Fragmentation Patterns for Structural Subunit Identification

The fragmentation of the this compound molecular ion in a mass spectrometer provides a roadmap to its structural subunits. The fragmentation pathways are governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. Key fragmentation processes for this molecule include the cleavage of the carbon-chlorine bond, fragmentation of the pentyl side chain, and ring-opening or fragmentation of the cyclobutane moiety.

Cleavage of the Carbon-Chlorine Bond: A common fragmentation pathway for alkyl halides is the loss of the halogen atom as a radical. youtube.com In this case, the loss of a chlorine radical (Cl•) from the molecular ion would result in a carbocation with an m/z corresponding to the C₉H₁₇⁺ fragment.

[M - Cl]⁺: This fragment, resulting from the loss of the chlorine atom, would appear at an m/z of 125.1325 (C₉H₁₇⁺).

Fragmentation of the Alkyl Side Chain: The pentyl group attached to the cyclobutane ring can undergo fragmentation at various points along the carbon chain. This typically involves the loss of stable alkyl radicals. msu.edusavemyexams.com

Alpha-Cleavage: Cleavage of the bond between the carbon bearing the chlorine and the rest of the pentyl chain can occur. However, the most significant fragmentation of the side chain is expected to be the cleavage of the C-C bond adjacent to the cyclobutane ring, leading to the formation of a stable cyclobutyl-containing cation or the loss of the cyclobutyl group.

Loss of Alkyl Radicals: Fragmentation of the pentyl chain can lead to the loss of various alkyl radicals, resulting in a series of peaks separated by 14 mass units (the mass of a CH₂ group). libretexts.org For example, the loss of an ethyl radical (C₂H₅•) from the [M - Cl]⁺ fragment would result in a peak at m/z 97.

Fragmentation of the Cyclobutane Ring: Cycloalkanes exhibit characteristic fragmentation patterns, often involving the loss of small neutral molecules like ethene (C₂H₄). docbrown.infojove.com For substituted cyclobutanes, the loss of the substituent group is also a prominent fragmentation pathway. jove.com

Loss of Ethene: The cyclobutane ring can undergo fragmentation to lose an ethene molecule, leading to a fragment ion with a mass 28 units less than the parent ion.

Loss of the Side Chain: Cleavage of the bond connecting the chloropentyl side chain to the cyclobutane ring would result in a cyclobutyl cation ([C₄H₇]⁺) at m/z 55 or a chloropentyl cation ([C₅H₁₀Cl]⁺) with isotopic peaks at m/z 105 and 107.

A summary of predicted key fragments for this compound is presented in the table below. The presence of the chlorine atom in a fragment is indicated by the characteristic M/M+2 isotopic pattern.

| Predicted m/z | Ion Formula | Description | Isotopic Pattern |

| 160/162 | [C₉H₁₇Cl]⁺˙ | Molecular Ion | Yes (3:1) |

| 125 | [C₉H₁₇]⁺ | Loss of Cl• | No |

| 105/107 | [C₅H₁₀Cl]⁺ | Cleavage of the bond to the cyclobutane ring | Yes (3:1) |

| 71 | [C₅H₁₁]⁺ | Pentyl cation from cleavage | No |

| 55 | [C₄H₇]⁺ | Cyclobutyl cation from cleavage | No |

The analysis of these fragmentation patterns, in conjunction with the exact mass measurement from HRMS, allows for a detailed and confident structural assignment of this compound.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.

The cyclobutane (B1203170) ring itself is not planar but exists in a "puckered" or "butterfly" conformation to relieve torsional strain. libretexts.orglibretexts.org The presence of the (1-chloropentan-2-yl) substituent would influence the preferred puckering angle and whether the substituent occupies an axial or equatorial position on the ring. DFT calculations can precisely determine the bond lengths, bond angles, and dihedral angles of the most stable conformer.

A hypothetical optimized geometry for the lowest energy conformer of (1-Chloropentan-2-yl)cyclobutane, as predicted by DFT, might exhibit the following parameters:

| Parameter | Predicted Value |

| C-C (ring) bond length | ~1.55 Å |

| C-Cl bond length | ~1.78 Å |

| Cyclobutane puckering angle | ~25-30° |

| Energy of equatorial conformer | Lower |

| Energy of axial conformer | Higher |

This table is illustrative and based on typical values for substituted cyclobutanes.

Furthermore, DFT can be used to map the potential energy surface, revealing the energy landscapes for various conformational changes, such as the interconversion between different puckered states of the cyclobutane ring or rotation around the C-C bond connecting the ring to the pentyl chain. acs.orgnih.gov

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, many-electron wavefunction obtained from a quantum chemical calculation into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. uni-muenchen.dewikipedia.org For this compound, NBO analysis would provide a detailed picture of the electron density distribution.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. researchgate.net These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For instance, the interaction between a lone pair on the chlorine atom and an antibonding orbital (σ*) of an adjacent C-C or C-H bond can be quantified. This hyperconjugative interaction can influence the molecule's stability and reactivity.

NBO analysis also provides atomic charges, which for this compound would likely show a partial negative charge on the chlorine atom and partial positive charges on the carbon atoms bonded to it, reflecting the polar nature of the C-Cl bond.

A sample of potential NBO analysis results is shown below:

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |

| LP(Cl) -> σ(C-C) | 0.5 - 1.5 |

| σ(C-H) -> σ(C-Cl) | 1.0 - 2.0 |

This table is illustrative. LP denotes a lone pair, and σ denotes an antibonding orbital. The E(2) energy indicates the strength of the delocalization interaction.* researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, the MEP map would be expected to show a region of negative potential around the chlorine atom due to its high electronegativity and lone pairs. Areas of positive potential would likely be found around the hydrogen atoms. This information is crucial for predicting the regioselectivity of reactions involving this molecule. For example, a nucleophile would be predicted to attack the carbon atom attached to the chlorine. masterorganicchemistry.comlibretexts.org

Conformational Analysis and Energy Minima

The flexibility of the cyclobutane ring and the rotational freedom of the pentyl chain mean that this compound can exist in numerous conformations.

A potential energy surface (PES) scan is a computational technique where the energy of the molecule is calculated as a function of one or more geometric parameters, such as a dihedral angle. For this compound, a PES scan could be performed by systematically varying the dihedral angle that defines the puckering of the cyclobutane ring. libretexts.orgacs.org This would reveal the energy profile for the ring inversion process, identifying the puckered ground states and the planar transition state.

Similarly, PES scans can be performed for the rotation around the single bonds within the chloropentyl side chain. This would identify the most stable rotameric states (staggered conformations) and the energy barriers to rotation (eclipsed conformations).

The puckered cyclobutane ring can undergo a process of stereochemical inversion, where one puckered conformation converts to another. The energy required for this inversion is known as the barrier height. For monosubstituted cyclobutanes, these barriers are typically in the range of 1.8 to 2.0 kcal/mol. acs.org Computational methods like DFT can be used to calculate this barrier height by identifying the energy of the planar transition state relative to the puckered ground state. The height of this barrier determines the rate of conformational interconversion at a given temperature.

Mechanistic Pathways and Transition State Calculations

Computational modeling is indispensable for mapping the potential energy surfaces of chemical reactions. For this compound, which possesses a secondary chloro substituent, several competing reaction pathways, including substitution (SN1 and SN2) and elimination (E1 and E2), are possible.

Computational Modeling of SN1/SN2/E1/E2 Reaction Mechanisms

The investigation of reaction mechanisms through computational chemistry involves locating the structures of reactants, products, intermediates, and, most crucially, transition states. researchgate.net A transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. researchgate.net The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate. fossee.in

Modern computational approaches, particularly Density Functional Theory (DFT) methods like B3LYP, are frequently employed for these calculations due to their balance of accuracy and computational cost. electronicsandbooks.comresearchgate.net For more precise energy calculations, high-level composite methods such as G4 may be used. rsc.orgnih.gov

SN1 and SN2 Mechanisms:

SN2 (Substitution Nucleophilic Bimolecular): This mechanism is a one-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. youtube.com Computationally, this involves modeling a single transition state where the carbon-nucleophile bond is forming concurrently with the breaking of the carbon-chlorine bond. youtube.com For this compound, a secondary halide, the SN2 pathway is possible, though potentially hindered by the bulky cyclobutyl and pentyl groups.

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism. The first, and typically rate-determining, step is the heterolytic cleavage of the C-Cl bond to form a carbocation intermediate. researchgate.net The second step is the rapid attack of the nucleophile on this carbocation. researchgate.net Computational modeling would focus on locating the transition state for the initial ionization and the structure of the resulting secondary carbocation. The stability of this carbocation is paramount; in this case, the adjacent cyclobutane ring could influence its stability through ring strain effects. researchgate.net

E1 and E2 Mechanisms:

E2 (Elimination Bimolecular): This is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the one bearing the leaving group, simultaneously forming a double bond and expelling the chloride ion. The mechanism requires an anti-periplanar arrangement of the proton and the leaving group.

E1 (Elimination Unimolecular): This pathway shares the same initial step as the SN1 reaction: the formation of a carbocation intermediate. khanacademy.org In a subsequent step, a base removes an adjacent proton to form a double bond.

The table below outlines the general computational workflow for investigating these mechanisms.

| Step | Description | Computational Task | Key Output |

| 1 | Geometry Optimization | Optimize the 3D structures of reactants, products, and any potential intermediates. | Minimum energy structures and their electronic energies. |

| 2 | Transition State Search | Locate the transition state structure connecting reactants to products (for SN2/E2) or intermediates (for SN1/E1). Methods like QST2/QST3 or Berny optimization are used. researchgate.netresearchgate.net | Geometry and energy of the transition state. |

| 3 | Frequency Calculation | Perform a vibrational frequency analysis on all optimized structures. | Confirms minima (zero imaginary frequencies) and transition states (one imaginary frequency). Provides zero-point vibrational energies (ZPVE) and thermal corrections. rowansci.com |

| 4 | Reaction Path Following | Use Intrinsic Reaction Coordinate (IRC) calculations to confirm that the found transition state connects the correct reactants and products/intermediates. fossee.in | Minimum energy path on the potential energy surface. |

This interactive table outlines the fundamental computational steps for mechanistic studies.

Elucidation of Regioselectivity and Stereoselectivity through Energy Differences

When multiple products can be formed, computational chemistry can predict the outcome by comparing the activation energies of the competing pathways.

Regioselectivity in Elimination Reactions: For this compound, E1 or E2 elimination can potentially form different alkenes (regioisomers) depending on which adjacent proton is removed. A proton can be removed from the C1 of the pentyl chain or from the C3 of the cyclobutane ring.

Zaitsev's Rule: Generally predicts that the more substituted (and thus more stable) alkene will be the major product. khanacademy.org

Hofmann's Rule: Predicts that the less substituted alkene will be the major product, often when a sterically bulky base is used. youtube.com

Computational models can determine the regiochemical outcome by calculating the activation energies for the transition states leading to each possible alkene. The pathway with the lower activation energy will be kinetically favored and yield the major product. libretexts.orgyoutube.com

Stereoselectivity in Substitution Reactions: If the reaction occurs at a chiral center, the stereochemical outcome is critical.

SN2 reactions proceed with an inversion of stereochemistry at the electrophilic carbon. youtube.com

SN1 reactions involve a planar carbocation intermediate, which can be attacked by the nucleophile from either face, typically leading to a racemic or near-racemic mixture of products. youtube.com

Computational analysis of the transition state geometries and their relative energies can confirm these expected stereochemical outcomes.

Analysis of Strained Cyclobutane Ring Effects on Reactivity

The cyclobutane ring in this compound is not a passive spectator. Its inherent ring strain significantly influences the molecule's reactivity.

Calculation of Ring Strain Energy

Cycloalkanes smaller than cyclohexane suffer from ring strain, a combination of angle strain (deviation from the ideal 109.5° tetrahedral bond angle) and torsional strain (eclipsing interactions between adjacent hydrogens). libretexts.orgfiveable.me Cyclobutane possesses a significant ring strain, experimentally determined to be approximately 26.3 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com This strain arises from its compressed C-C-C bond angles of about 90° and torsional strain, which is partially relieved by puckering of the ring. libretexts.orgmasterorganicchemistry.com

Computationally, ring strain energy (RSE) can be calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, allowing for a cancellation of errors and a reliable calculation of the strain energy inherent to the cyclic system.

| Compound | Total Ring Strain (kcal/mol) | Source |

| Cyclopropane | ~27.6 | masterorganicchemistry.commasterorganicchemistry.com |

| Cyclobutane | ~26.3 | masterorganicchemistry.commasterorganicchemistry.com |

| Cyclopentane | ~6.1 | libretexts.org |

| Cyclohexane | ~0 | libretexts.org |

This table presents widely accepted experimental values for the ring strain of common cycloalkanes.

The presence of this strain energy means that reactions that lead to the opening or expansion of the cyclobutane ring can be thermodynamically favorable due to the relief of this strain. masterorganicchemistry.com This can influence the pathways of SN1 and E1 reactions, where carbocation rearrangements involving ring expansion might occur.

Bond Dissociation Energies of C-Cl Bonds

The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. The C-Cl bond in this compound is central to its substitution and elimination reactions. The BDE provides insight into the bond's strength and the energetic cost of the initial step in SN1 and E1 mechanisms.

The BDE can be computed with high accuracy using DFT methods (such as ωB97X-D) or composite procedures. rsc.orgnih.gov The calculation involves determining the enthalpy difference between the parent molecule and the two resulting radicals (the alkyl radical and a chlorine atom).

BDE(R-Cl) = ΔHf(R•) + ΔHf(Cl•) - ΔHf(R-Cl)

| Bond Type | Typical BDE (kcal/mol) |

| Primary C-Cl | ~84 |

| Secondary C-Cl | ~81 |

| Tertiary C-Cl | ~79 |

| C-H (in Methane) | ~105 |

This interactive table provides typical BDE values for C-Cl bonds in different environments for comparison.

Potential for Further Chemical Transformations and Derivative Synthesis

Functional Group Interconversions on the Pentane (B18724) Chain

The chloro group on the pentane chain is the primary site for initial functionalization. Its position on a secondary carbon influences the mechanisms and outcomes of these reactions.

Nucleophilic substitution reactions at the C-1 position of the pentane chain offer a direct route to a variety of functionalized derivatives. These reactions are expected to proceed via either an S(_N)1 or S(_N)2 mechanism, or a combination of both, depending on the reaction conditions and the nucleophile employed.

Synthesis of Alcohols: The hydrolysis of (1-Chloropentan-2-yl)cyclobutane to its corresponding alcohol, (1-Cyclobutylpentan-2-yl)methanol, can be achieved by reaction with hydroxide (B78521) ions. The reaction of (S)-2-chloropentane with sodium hydroxide solution is known to proceed via both S(_N)1 and S(_N)2 pathways. chemrxiv.org For this compound, a similar mixed mechanism would be expected, leading to a mixture of stereoisomers if a chiral starting material is used. The S(_N)2 pathway results in an inversion of stereochemistry, while the S(_N)1 pathway proceeds through a planar carbocation intermediate, leading to racemization. nih.gov The use of Lucas reagent (ZnCl₂ in concentrated HCl) can also be used to convert secondary alcohols to their corresponding chlorides, a reaction that is reversible under certain conditions. nih.govnih.gov

Synthesis of Amines: Amines can be synthesized by reacting this compound with ammonia (B1221849) or primary amines. For instance, 2-aminopentane (B145832) can be synthesized from 2-chloropentane (B1584031) by reaction with ammonia under high pressure and temperature. pharmaguideline.com This suggests that (1-Cyclobutylpentan-2-yl)amine could be prepared in a similar fashion. The use of a large excess of ammonia would favor the formation of the primary amine over further alkylation.

Synthesis of Ethers: Williamson ether synthesis provides a viable route to ethers. This involves reacting the corresponding alkoxide with an alkyl halide. In this context, the alkoxide of a cyclobutyl-substituted pentanol (B124592) could react with an alkyl halide, or more efficiently, the sodium alkoxide of a simple alcohol could be reacted with this compound. Williamson synthesis generally proceeds via an S(_N)2 mechanism, favoring the use of primary alkyl halides to minimize competing elimination reactions. anr.fr

Table 1: Predicted Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product | Predicted Reaction Type |

| OH⁻ | (1-Cyclobutylpentan-2-yl)methanol | S(_N)1 / S(_N)2 |

| NH₃ | (1-Cyclobutylpentan-2-yl)amine | S(_N)2 |

| RO⁻ | (1-Cyclobutyl-2-alkoxypentane) | S(_N)2 |

Elimination of hydrogen chloride (dehydrohalogenation) from this compound can lead to the formation of various unsaturated derivatives. The regioselectivity of this reaction is a key consideration.

The dehydrohalogenation of 2-chloropentane, a close analog, typically follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. acs.orgorganic-chemistry.org When 2-chloropentane is treated with a strong base like potassium hydroxide in ethanol, the major product is pent-2-ene, with pent-1-ene being the minor product.

Applying this principle to this compound, elimination could result in two primary products:

1-Cyclobutylpent-1-ene (more substituted, Zaitsev product)

1-Cyclobutylpent-2-ene (less substituted, Hofmann product)

The use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product).

Table 2: Predicted Products of Elimination Reactions of this compound

| Base | Major Product | Minor Product | Governing Rule |

| Potassium Hydroxide (KOH) | 1-Cyclobutylpent-1-ene | 1-Cyclobutylpent-2-ene | Zaitsev's Rule organic-chemistry.org |

| Potassium tert-butoxide (t-BuOK) | 1-Cyclobutylpent-2-ene | 1-Cyclobutylpent-1-ene | Hofmann's Rule |

Modifications of the Cyclobutane (B1203170) Ring

The inherent ring strain of the cyclobutane moiety makes it susceptible to reactions that are not typically observed in acyclic or larger ring systems.

The cyclobutane ring can be opened under various conditions, leading to the formation of acyclic compounds.

Hydrogenation: Catalytic hydrogenation of cyclobutanes with catalysts like nickel or platinum can lead to ring opening to form saturated hydrocarbons. For this compound, this would likely result in a mixture of branched alkanes, although the conditions required are generally more forcing than for a simple alkene hydrogenation.

Halogenation: Under certain conditions, addition of halogens can also induce ring opening.

Lewis Acid-Mediated Ring Opening: Donor-acceptor cyclobutanes are known to undergo ring-opening reactions in the presence of Lewis acids and nucleophiles like electron-rich arenes, thiols, and selenols. While this compound is not a classic donor-acceptor system, the strain of the ring could still facilitate cleavage under appropriate catalytic conditions.

Functionalization of the cyclobutane ring at positions other than the point of attachment to the pentyl chain represents a significant synthetic challenge but offers the potential to create highly complex and diverse molecules. Recent advances in C-H functionalization provide promising avenues for such transformations.

C-H Functionalization: Palladium-catalyzed C-H functionalization strategies have been developed for the regio- and stereoselective installation of various functional groups at the C3 and/or C4 positions of the cyclobutane core, often guided by a directing group. For a substrate like this compound, it is conceivable that the existing alkyl chain or a derivative thereof could act as a directing group to facilitate C-H activation at specific positions on the ring. The inherent strength of C-H bonds in a cyclobutane ring, which have greater s-character, makes this a challenging but feasible transformation with the appropriate catalyst system. acs.org Transannular C-H arylation of cyclobutane carboxylic acids has also been demonstrated, showcasing the potential for functionalization at the γ-position relative to a directing group.

Synthesis of Substituted Cyclobutanes: Various methods exist for the synthesis of multi-substituted cyclobutanes, which could be adapted to derivatize a pre-existing cyclobutane ring. These methods include [2+2] cycloadditions and functionalization of cyclobutanone (B123998) derivatives. pharmaguideline.com For example, if a ketone functionality were introduced onto the cyclobutane ring of a derivative of this compound, a wide range of subsequent derivatizations would become accessible.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of (1-Chloropentan-2-yl)cyclobutane?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to identify substituent positions and stereochemistry. Vicinal coupling constants () near ~10 Hz in H NMR indicate trans-configuration of substituents on the cyclobutane ring .

- Mass Spectrometry : Analyze molecular-ion peaks and fragmentation patterns to confirm molecular weight. Low-intensity peaks may arise from high molecular mass or stability under ionizing conditions .

- NOESY Experiments : Resolve spatial proximity of substituents (e.g., methyl groups in trans-positions) to validate stereochemistry .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers in a cool, ventilated area away from oxidizers (e.g., peroxides, chlorates) .

- Handling : Use non-sparking tools, grounded equipment, and static-safe clothing to prevent ignition of flammable vapors .

- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use respiratory protection in poorly ventilated areas .

Q. How do physicochemical properties of this compound influence its reactivity?

- Methodological Answer :

- Ring Strain : The cyclobutane ring’s high strain energy (~110 kJ/mol) increases susceptibility to ring-opening reactions, particularly under thermal or photolytic conditions .

- Hydrophobicity : A calculated logP of ~2.2 (similar to analogs in ) suggests moderate lipid solubility, impacting its behavior in solvent-mediated reactions .

- Thermal Stability : Monitor decomposition temperatures using differential scanning calorimetry (DSC) to avoid unintended side reactions during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR coupling constants for cyclobutane derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference values with literature (e.g., trans-configuration Hz vs. cis Hz) .

- Computational Validation : Use quantum chemistry software (e.g., Gaussian) to simulate NMR spectra based on optimized geometries, comparing experimental and theoretical values .

- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR to rule out averaging effects that distort coupling constants .

Q. What strategies optimize stereoselective synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Incorporate enantiopure starting materials (e.g., (2S)-2-chlorobutane analogs) to control stereochemistry during cyclization .

- Epimerization Mitigation : Use low-temperature conditions (-78°C) and non-polar solvents (e.g., hexane) to stabilize transition states and prevent racemization .

- Catalytic Asymmetric Synthesis : Explore palladium or organocatalysts to induce enantioselectivity, as demonstrated in cyclobutane fragment libraries .

Q. How can computational methods predict the stability of this compound derivatives?

- Methodological Answer :

- Quantum Mechanics : Calculate ring strain energy and bond dissociation energies using density functional theory (DFT) to assess thermal stability .

- QSPR Models : Train neural networks on datasets of cyclobutane derivatives to correlate substituent effects (e.g., chloro groups) with reactivity .

- Principal Component Analysis (PCA) : Design 3D fragment libraries by analyzing steric and electronic parameters to predict bioactivity or polymer compatibility .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the flammability of chlorinated cyclobutanes?

- Methodological Answer :

- Source Evaluation : Compare safety data sheets (SDS) for analogous compounds (e.g., 1-Chlorobutane vs. Chlorobutanol ). Note discrepancies in flash points (-6.7°C vs. higher values) due to structural differences.

- Experimental Verification : Perform closed-cup flash point tests (ASTM D93) under controlled humidity and oxygen levels to validate flammability .

- Risk Assessment : Use the GHS classification system to standardize hazard communication, prioritizing the most conservative safety protocols .

Experimental Design

Q. What chromatographic methods are suitable for purifying this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Use a DB-WAX capillary column (30 m × 0.25 µm) with N carrier gas (6 mL/min) and FID detection at 300°C, as validated for cyclobutane analogs .

- HPLC : Optimize reverse-phase C18 columns with isocratic elution (acetonitrile/water) for polar derivatives. Monitor purity via UV-Vis at 254 nm .

- Preparative TLC : Employ silica gel plates with hexane:ethyl acetate (9:1) for small-scale separations, visualizing spots under UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.